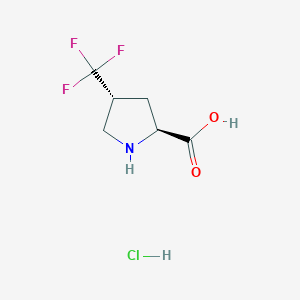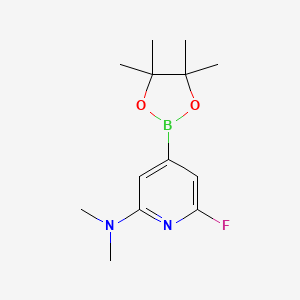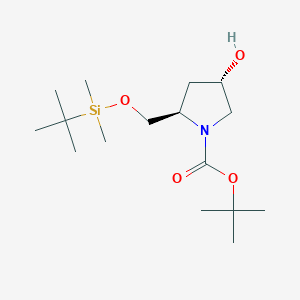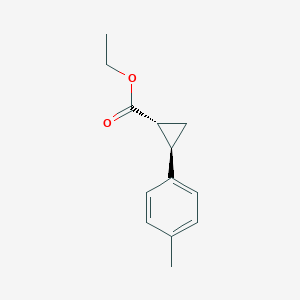![molecular formula C18H27ClN2O2 B14031010 (1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction.
Formation of the hydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes also need to consider factors such as reaction time, temperature, and purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate: The free base form of the compound.
(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate acetate: An acetate salt form.
(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of (1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly suitable for pharmaceutical applications where these properties are critical.
Properties
Molecular Formula |
C18H27ClN2O2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
benzyl (2S,4R)-4-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-14-11-16(19)18(12-14)7-9-20(10-8-18)17(21)22-13-15-5-3-2-4-6-15;/h2-6,14,16H,7-13,19H2,1H3;1H/t14-,16-;/m1./s1 |
InChI Key |
BAOIGDXFIUVMSD-VNYZMKMESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)N.Cl |
Canonical SMILES |
CC1CC(C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)

![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)








![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)
